2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heterocyclic system known for its pharmacological relevance in kinase inhibition and receptor modulation. Key structural elements include:
- 3-methyl and 6-phenyl substituents on the thienopyrimidinone scaffold, enhancing lipophilicity and steric bulk.
- 4-(2-fluorophenyl)piperazinyl group attached to the oxoethyl moiety, contributing to receptor affinity (e.g., serotonin or dopamine receptors) due to the fluorophenyl-piperazine pharmacophore .
The 2-fluorophenyl substitution on the piperazine ring may improve metabolic stability compared to non-fluorinated analogs by reducing oxidative metabolism .
Properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2S2/c1-28-24(32)23-19(15-21(34-23)17-7-3-2-4-8-17)27-25(28)33-16-22(31)30-13-11-29(12-14-30)20-10-6-5-9-18(20)26/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWTRQRQMPFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidin-4-one core, the introduction of the piperazine ring, and the attachment of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions, where a suitable piperazine derivative is reacted with an electrophilic intermediate.
Attachment of the Fluorophenyl Group: This step may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the fluorophenyl group onto the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or thieno[3,2-d]pyrimidin-4-one core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, palladium catalysts, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemical Structure Overview
This compound has a thieno[3,2-d]pyrimidin-4-one core, characterized by the following components:
- Piperazine ring : Provides potential for receptor interactions.
- Fluorophenyl group : Enhances lipophilicity and may affect pharmacokinetics.
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate due to its ability to interact with specific biological targets. Its unique structure allows for modifications that can lead to enhanced efficacy and selectivity in therapeutic applications.
Pharmacology
Research indicates that this compound can be used to study the pharmacokinetics and pharmacodynamics of new therapeutic agents. It may act on various receptors or enzymes, making it useful in understanding drug action mechanisms.
Materials Science
The properties of this compound are being explored for applications in advanced materials, such as organic semiconductors and photovoltaic cells. Its structural characteristics may allow it to serve as a building block for novel material synthesis.
Biological Studies
This compound can be utilized in biochemical assays to investigate its effects on various biological pathways. It may serve as a ligand in receptor binding studies or be tested for its activity against specific cellular targets.
Mechanism of Action
The mechanism of action of 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Pyridothienopyrimidinone vs. Thienopyrimidinone
- Compound from : Incorporates a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one scaffold. In contrast, the target compound’s simpler thienopyrimidinone core offers better synthetic accessibility .
Pyridazinone vs. Thienopyrimidinone
- Compound from : Features a pyridazin-3(2H)-one core.
Substituent and Linker Modifications
Piperazine Substituents
Sulfanyl Linker Variations
Physicochemical and Pharmacokinetic Profiles
The target compound’s logP (~3.8) suggests optimal membrane permeability without excessive hydrophobicity, whereas ’s higher logP (~4.5) may lead to solubility challenges .
Receptor Binding and Selectivity
- Piperazine-Containing Analogs : The 2-fluorophenylpiperazine group in the target compound is associated with dual 5-HT1A/D2 receptor modulation, while para-fluorinated analogs () show preferential 5-HT1A affinity .
- Morpholine-Linked Analog () : Likely shifts activity toward kinases (e.g., PI3K) due to morpholine’s prevalence in kinase inhibitors .
Biological Activity
The compound 2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has a molecular formula of and a molecular weight of 502.6 g/mol. Its structure features a thienopyrimidine core, which is known for diverse biological activities.
Research indicates that compounds similar to this thienopyrimidine derivative may interact with various biological targets, including:
- Equilibrative Nucleoside Transporters (ENTs) : The compound may act as an inhibitor of ENTs, which are crucial in nucleoside transport and metabolism. In particular, studies have shown that derivatives of 4-(2-fluorophenyl)piperazine exhibit selective inhibition towards ENT2 over ENT1, suggesting potential therapeutic applications in cancer treatment and other diseases related to nucleoside metabolism .
- G Protein-Coupled Receptors (GPCRs) : The structural components of this compound suggest it could interact with GPCRs, which are pivotal in various signaling pathways. These interactions can lead to modulation of intracellular calcium levels and other second messenger systems .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the piperazine moiety and the thienopyrimidine scaffold can significantly affect potency and selectivity against specific biological targets. For instance:
- Fluorination : The presence of the fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Sulfanyl Group : The sulfanyl group is believed to contribute to the compound's ability to form stable interactions with target enzymes or receptors.
Case Studies
Several studies have investigated related compounds and their biological activities:
- Inhibition Studies : A study involving analogues of 4-(2-fluorophenyl)piperazine demonstrated that certain modifications increased selectivity for ENT2 by 5 to 10-fold compared to ENT1. This highlights the importance of structural optimization in drug design .
- Cell Viability Assays : In vitro assays showed that specific analogues did not adversely affect cell viability while effectively inhibiting nucleoside uptake, indicating a favorable therapeutic index .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
